molecular formula C12H11N3O3 B10969385 1-(4-Acetylphenyl)-3-(1,2-oxazol-3-yl)urea

1-(4-Acetylphenyl)-3-(1,2-oxazol-3-yl)urea

Cat. No.: B10969385
M. Wt: 245.23 g/mol
InChI Key: YNDNQBXBUGDXLO-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-N’-(3-ISOXAZOLYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-N’-(3-ISOXAZOLYL)UREA typically involves the reaction of 4-acetylphenyl isocyanate with 3-isoxazolylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-ACETYLPHENYL)-N’-(3-ISOXAZOLYL)UREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-N’-(3-ISOXAZOLYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isoxazolyl or acetylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-N’-(3-ISOXAZOLYL)UREA involves its interaction with specific molecular targets. The acetylphenyl and isoxazolyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ACETYLPHENYL)-N’-(3-ISOXAZOLYL)CARBAMATE
  • N-(4-ACETYLPHENYL)-N’-(3-ISOXAZOLYL)THIOUREA
  • N-(4-ACETYLPHENYL)-N’-(3-ISOXAZOLYL)HYDRAZINE

Uniqueness

N-(4-ACETYLPHENYL)-N’-(3-ISOXAZOLYL)UREA is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-(1,2-oxazol-3-yl)urea

InChI

InChI=1S/C12H11N3O3/c1-8(16)9-2-4-10(5-3-9)13-12(17)14-11-6-7-18-15-11/h2-7H,1H3,(H2,13,14,15,17)

InChI Key

YNDNQBXBUGDXLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=NOC=C2

Origin of Product

United States

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